molecular formula C18H14BrN3O2S B2988509 3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2988509
M. Wt: 416.3 g/mol
InChI Key: DCTVMCKJASCXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a tetrahydrothienoquinoline core, a 5-oxo group, and a 4-bromophenyl carboxamide substituent.

Properties

IUPAC Name

3-amino-N-(4-bromophenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2S/c19-9-4-6-10(7-5-9)21-17(24)16-15(20)12-8-11-13(22-18(12)25-16)2-1-3-14(11)23/h4-8H,1-3,20H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTVMCKJASCXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Br)N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic derivative of thienoquinoline with potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C15H14BrN3O2SC_{15}H_{14}BrN_{3}O_{2}S, and it features a complex structure that includes a thienoquinoline core. The presence of the bromophenyl group is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds related to thienoquinolines exhibit various biological activities, particularly in oncology. The specific compound has shown promise as an anticancer agent through several mechanisms:

  • Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
  • Apoptosis Induction : Studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways.
  • Metabolic Reprogramming : It appears to influence metabolic pathways in cancer cells, shifting them from anaerobic to aerobic glycolysis.

In Vitro Studies

In vitro studies have shown that 3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against selected cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (breast)0.05
HeLa (cervical)0.069
HT-29 (colon)0.00217
KB (oral)0.00054

These values indicate that the compound is particularly potent against the MDA-MB-231 breast cancer cell line and shows strong activity against other types as well .

  • Apoptotic Pathways : The compound has been shown to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.
  • Metabolic Effects : Research indicates a shift in metabolic pathways favoring oxidative phosphorylation over glycolysis in treated cells, which is detrimental to rapidly dividing cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in experimental settings:

  • Study on MDA-MB-231 Cells : Treatment with varying concentrations over 72 hours resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • In Vivo Models : Preliminary studies using animal models have indicated tumor regression when treated with this compound, suggesting its potential for therapeutic application.

Comparison with Similar Compounds

Structural Insights :

  • Halogen Effects : Chlorine (electron-withdrawing) and bromine (larger, more lipophilic) substituents enhance target binding and cellular uptake.
  • Substituent Position : 3-Cl and 3-Cl-2-CH3 groups optimize interactions with PLC-γ and GSL-modifying enzymes .
  • Core Variations: Thienoquinoline derivatives outperform quinoline analogs in CSC targeting .

Anticancer Activity and Mechanisms

Activity Against Breast Cancer Cell Lines

Compound Cell Line GI50/TGI (µM) Mechanism of Action Reference
Compound 7 MCF-7, MDA-MB-231 ≤10 PLC-γ inhibition; G2/M cell cycle arrest
Compound 1 MDA-MB-231 5.0 (IC50) Reduces CSCs by 50%; modulates GSLs (↑GalNAcGM1b, ↓S(6)nLc4Cer)
Naphthyl Analog MDA-MB-231 25.0 (IC50) Apoptosis induction; less potent than Compound 1
4-Fluorophenyl Analog SK-OV-3 Not reported Drug-sensitive per NCI60 panel

Ovarian and Prostate Cancer Activity

  • Compound 1 shows superior cytotoxicity in ovarian cancer lines (SK-OV-3, OVCAR-3) compared to breast and prostate models, suggesting tissue-specific efficacy .

Cytotoxicity and Pharmacokinetic Profiles

  • Potency : Compound 1 (IC50 = 5 µM) is 5x more potent than its naphthyl analog (IC50 = 25 µM) in MDA-MB-231 cells .
  • Lipophilicity : Molecular weights (~385–455 g/mol) and logP values align with drug-likeness criteria, enhancing blood-brain barrier penetration .
  • Metabolic Stability: Thienoquinoline derivatives exhibit resistance to cytochrome P450 degradation, prolonging half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.